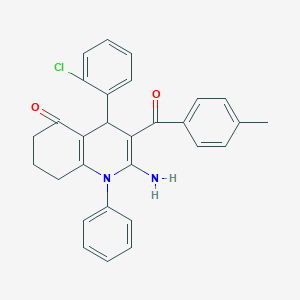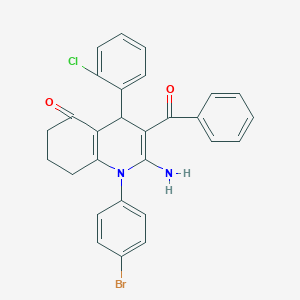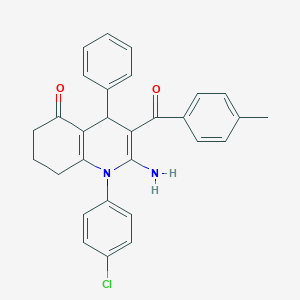![molecular formula C28H17F3N2OS B304426 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, also known as FNTG, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FNTG is a member of the nicotinonitrile family, which has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, studies have suggested that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile may exert its biological effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation and migration, the induction of apoptosis, and the regulation of glucose metabolism. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in the treatment of various diseases. However, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One potential area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Another area of research is the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile in preclinical and clinical settings.
Conclusion:
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that has been reported to have a high yield and purity. While 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its potential therapeutic applications, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, including the elucidation of its mechanism of action and the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that includes the preparation of 2-(9H-fluoren-2-yl)acetonitrile, followed by the reaction of this compound with 2-(2-mercaptoethyl)benzoic acid to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid. The final step involves the reaction of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid with 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to produce 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The synthesis method has been reported to have a high yield and purity.
Applications De Recherche Scientifique
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have reported that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation-related diseases.
Propriétés
Nom du produit |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Formule moléculaire |
C28H17F3N2OS |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)24-14-25(17-6-2-1-3-7-17)33-27(23(24)15-32)35-16-26(34)19-10-11-22-20(13-19)12-18-8-4-5-9-21(18)22/h1-11,13-14H,12,16H2 |
Clé InChI |
PMKMSTQUBWNWME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)